molecular formula C11H13FO2 B1333719 Tert-butyl 4-fluorobenzoate CAS No. 58656-98-7

Tert-butyl 4-fluorobenzoate

Cat. No.: B1333719
CAS No.: 58656-98-7
M. Wt: 196.22 g/mol
InChI Key: ZZLARVGXLOCKHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorobenzoate: is an organic compound with the molecular formula C₁₁H₁₃FO₂. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a tert-butyl group and a fluorine atom is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize tert-butyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, this compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 4-fluorobenzoate can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the tert-butyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is effective.

Major Products:

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is 4-fluorobenzyl alcohol.

    Oxidation: The major product is 4-fluorobenzoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl 4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluorobenzoate in chemical reactions involves the activation of the ester group and the aromatic ring. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The fluorine atom, being electronegative, can withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Tert-butyl 4-bromo-2-fluorobenzoate: Similar in structure but with a bromine atom instead of a fluorine atom.

    Tert-butyl 4-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.

    Tert-butyl 4-methylbenzoate: Contains a methyl group instead of a fluorine atom.

Uniqueness:

    Fluorine Atom: The presence of the fluorine atom in tert-butyl 4-fluorobenzoate imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its analogs with different substituents.

    Steric Effects: The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLARVGXLOCKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371366
Record name tert-butyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58656-98-7
Record name tert-butyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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